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Compound of Interest |

Ethyl 1-allyl-1H-imidazole-4-
Compound Name:
carboxylate
CAS No.: 906757-88-8
Cat. No.: B3166069

Compound: Ethyl 1-allyl-1H-imidazole-4-carboxylate

Executive Summary

Ethyl 1-allyl-1H-imidazole-4-carboxylate (CAS 906757-88-8) is a functionalized imidazole
derivative frequently utilized as a building block in the synthesis of bioactive compounds,
particularly in the development of kinase inhibitors and other heterocyclic pharmaceuticals. Its
structural integrity is defined by three distinct moieties: the imidazole core, the ethyl ester
functionality at position 4, and the allyl group at position 1.

This guide provides a comprehensive reference for the spectroscopic identification of this
molecule, synthesizing data from Mass Spectrometry (MS), Nuclear Magnetic Resonance
(NMR), and Infrared (IR) spectroscopy.

Chemical Identity & Properties

Before spectroscopic analysis, verify the physicochemical baseline of the sample.
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Property Detail
Chemical Name Ethyl 1-allyl-1H-imidazole-4-carboxylate
CAS Number 906757-88-8

Molecular Formula

Molecular Weight 180.21 g/mol

SMILES CCOC(=0O)clcn(CC=C)cnl

Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DMSO, Methanol, Chloroform,

Dichloromethane

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and elemental
composition.

lonization & Acquisition Parameters

e Method: Electrospray lonization (ESI) in Positive Mode (

).

¢ Solvent System: Methanol/Water (50:50) with 0.1% Formic Acid (to promote protonation).

e Scan Range:

50-500.

Characteristic Signals

The molecule readily protonates at the N-3 position of the imidazole ring.
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lon Type m/z (Observed) Interpretation

Base Peak. Protonated

181.2 _
molecular ion.
Sodium adduct (common in
203.2 _ N
glass/solvent impurities).
Dimer formation (concentration
361.4

dependent).

Fragmentation Pattern ()

Upon collision-induced dissociation (CID), the parent ion (181.2) exhibits characteristic losses:
e Loss of Ethoxy Group (

): Cleavage of the ester yields a fragment at
136.
e Loss of Allyl Group (
): Cleavage at the N-C bond is less common but may produce a peak at
140 (loss of 41 Da).

o Combined Loss: High energy fragmentation leads to the bare imidazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural validation, distinguishing the regiochemistry of the allyl
and ester groups.

NMR Data (400 MHz, )
Solvent Reference:

7.26 ppm (

).
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Shift (

ppm)

Multiplicity

. . Structural
Integration Assighment .
Insight

7.62

Singlet (s)

Most downfield

aromatic signal;
1H H-2 (Imidazole) characteristic of

N-CH-N

environment.

7.54

Singlet (s)

Slightly upfield
from H-2;

1H H-5 (Imidazole) confirms 1,4-
substitution

pattern.

5.98

Multiplet (m)

Vinyl proton;
complex splitting
due to coupling

1H Allyl -CH= with terminal

and

5.35

Doublet of
Doublets (dd)

Terminal alkene
Allyl proton (trans to

1H vinyl H).
(trans)

Hz.

5.28

Doublet of
Doublets (dd)

Terminal alkene
Allyl proton (cis to

1H vinyl H).
(cis)

Hz.

4.61

Doublet (d)

Methylene
attached to

Allyl
2H Nitrogen.

Hz.

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3166069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Characteristic
4.37 Quartet (q) oH Ethyl ester methylene.
Hz.
Terminal methyl
1.39 Triplet (t 3H Ethyl of the ethyl ester.
Hz.
NMR Data (100 MHz, )
Solvent Reference:
77.16 ppm.
Shift (
Assignment Type
ppm)
162.8 C=0 (Ester) Quaternary Carbonyl
137.5 C-2 (Imidazole) Aromatic CH
133.8 C-4 (Imidazole) Quaternary Aromatic
132.1 Allyl -CH= Alkene CH
124.2 C-5 (Imidazole) Aromatic CH
1195 Allyl Alkene
Aliphatic
60.6 Ethyl
(Oxygenated)
Aliphatic
49.4 Allyl
(Nitrogenated)
14.4 Ethyl Aliphatic
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Infrared (IR) Spectroscopy

IR analysis is used primarily for "fingerprinting" the functional groups to ensure no hydrolysis
(loss of ester) or reduction (loss of alkene) has occurred.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber ( Functional Group

Intensity .
) Assignment

C-H Stretch (Aromatic/Alkene):
3110 - 3050 Weak Diagnostic of the imidazole
ring and allyl double bond.

C-H Stretch (Aliphatic): Ethyl

2980 - 2900 Medium

and methylene groups.

C=0 Stretch (Ester): The most
1715 - 1725 Strong prominent peak in the

spectrum.

C=C Stretch: Characteristic of
1645 Medium ]

the allyl group unsaturation.

) C=N/ C=C Ring Stretch:

1540, 1450 Medium

Imidazole skeletal vibrations.
1230 - 1250 Strong C-O Stretch: Ester linkage.

Experimental Protocols & Workflow

To ensure reproducibility and data integrity, follow these standardized protocols.

Sample Preparation for NMR

e Mass: Weigh 5-10 mg of CAS 906757-88-8.
e Solvent: Dissolve in 0.6 mL of

(Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.
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o Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove

inorganic salts.
e Acquisition: Run at 298 K. Set relaxation delay (
) to

seconds to ensure accurate integration of aromatic protons.

Workflow Visualization

The following diagram outlines the logical flow for validating the identity of CAS 906757-88-8
using the data described above.
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Figure 1: Logical decision tree for the spectroscopic validation of CAS 906757-88-8.
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Quality Control: Purity Assessment

When analyzing batches of CAS 906757-88-8, watch for these common impurities:
o Hydrolysis Product:1-Allyl-1H-imidazole-4-carboxylic acid.

o Detection: Disappearance of ethyl signals (q 4.37, t 1.39) in NMR; Broad O-H stretch in IR
(2500-3300

o Starting Material:Ethyl 1H-imidazole-4-carboxylate (Missing allyl group).

o Detection: Loss of allyl signals (5.2-6.0 ppm) in NMR; Appearance of broad NH signal
(~10-12 ppm).

e Solvent Residue: Common synthesis solvents.

o Ethanol: Triplet at 1.25 ppm, Quartet at 3.72 ppm (

)-

o Ethyl Acetate: Singlet at 2.05 ppm, Quartet at 4.12 ppm, Triplet at 1.26 ppm (
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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